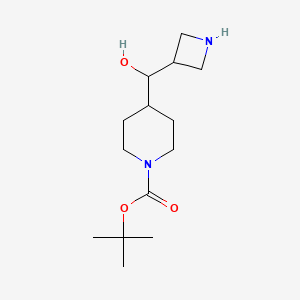

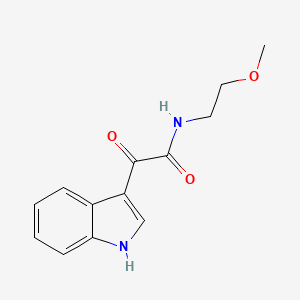

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of fluoroquinoline . Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are active against both Gram-positive and Gram-negative bacteria . They work by inhibiting bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV, which is an enzyme necessary to separate replicated DNA, thereby inhibiting cell division .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. This reaction forms an intermediate compound, which then reacts with various substituted amines to produce the final product . The use of microwave synthesizer can shorten the reaction time and increase the yield .Applications De Recherche Scientifique

Fluorescent Labeling and Sensing

Quinolone derivatives have been explored for their potential as fluorescent labeling agents and sensors due to their strong fluorescence and stability in various pH conditions. For instance, the study of novel stable fluorophores with strong fluorescence across a wide pH range in aqueous media highlights the utility of such compounds in biomedical analysis (Hirano et al., 2004). These characteristics suggest that “(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” could be similarly applied for fluorescent labeling in biological systems, providing a tool for the visualization and study of cellular processes.

Anticancer Activity

Quinoline derivatives have shown promise in anticancer research, particularly in the inhibition of tubulin polymerization, a critical process in cell division. The synthesis and evaluation of 2-anilino-3-aroylquinolines demonstrated significant cytotoxic activity against various human cancer cell lines, indicating the potential of quinoline derivatives as anticancer agents (Srikanth et al., 2016). This suggests that “this compound” may also possess anticancer properties worth exploring, particularly in the development of new therapeutic agents targeting tubulin polymerization.

Antibacterial Properties

Quinolones are well-known for their antibacterial activity, and derivatives such as “this compound” may offer novel approaches to antibiotic development. Research on quinolone antibacterials has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994). These findings underscore the potential of quinoline derivatives in addressing the growing challenge of antibiotic resistance, suggesting that “this compound” could contribute to the development of new antibacterial agents.

Propriétés

IUPAC Name |

[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS2/c1-27-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-28-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCZYJMJHSFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)

![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)